molecular formula C22H36N2O B4137013 2-[Cyclopentyl-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]amino]ethanol

2-[Cyclopentyl-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]amino]ethanol

Cat. No.: B4137013
M. Wt: 344.5 g/mol
InChI Key: PSQALVIVAZATGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[Cyclopentyl-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]amino]ethanol is a complex organic compound with a molecular formula of C22H36N2O . This compound features a cyclopentyl group, a piperidinyl group, and a methylphenyl group, making it a unique structure in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Cyclopentyl-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]amino]ethanol typically involves multi-step organic reactions The process begins with the preparation of the cyclopentyl and piperidinyl intermediates, followed by their coupling with the methylphenyl group

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Strict quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[Cyclopentyl-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]amino]ethanol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) under anhydrous conditions.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-[Cyclopentyl-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]amino]ethanol has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects and pharmacological properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[Cyclopentyl-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]amino]ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-[cyclopentyl({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)amino]methanol: Similar structure but with a methanol group instead of ethanol.

    2-[cyclopentyl({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)amino]propane: Similar structure but with a propane group instead of ethanol.

Uniqueness

2-[Cyclopentyl-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]amino]ethanol is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

2-[cyclopentyl-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36N2O/c1-19-6-2-3-7-21(19)12-15-23-13-10-20(11-14-23)18-24(16-17-25)22-8-4-5-9-22/h2-3,6-7,20,22,25H,4-5,8-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSQALVIVAZATGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCN2CCC(CC2)CN(CCO)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-[Cyclopentyl-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]amino]ethanol
Reactant of Route 2
Reactant of Route 2
2-[Cyclopentyl-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]amino]ethanol
Reactant of Route 3
Reactant of Route 3
2-[Cyclopentyl-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]amino]ethanol
Reactant of Route 4
Reactant of Route 4
2-[Cyclopentyl-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]amino]ethanol
Reactant of Route 5
2-[Cyclopentyl-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]amino]ethanol
Reactant of Route 6
Reactant of Route 6
2-[Cyclopentyl-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]amino]ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.